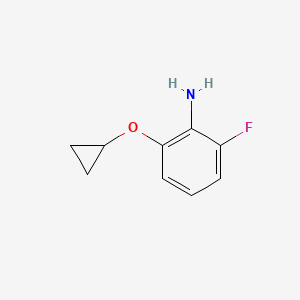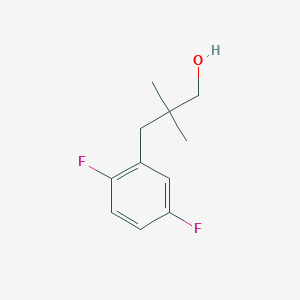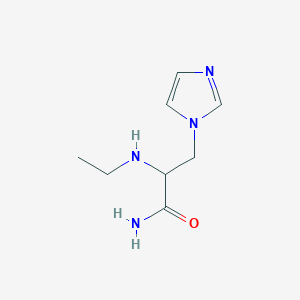
1-(3-Chlorobenzyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11ClO It consists of a cyclopropane ring attached to a benzyl group that has a chlorine atom at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)cyclopropan-1-ol typically involves the reaction of 3-chlorobenzyl chloride with cyclopropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the compound while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorobenzyl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3-chlorobenzyl)cyclopropanone.
Reduction: Formation of 1-(3-chlorobenzyl)cyclopropane.
Substitution: Formation of 1-(3-methoxybenzyl)cyclopropan-1-ol or 1-(3-ethoxybenzyl)cyclopropan-1-ol.
Aplicaciones Científicas De Investigación
1-(3-Chlorobenzyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorobenzyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorobenzyl)cyclopropan-1-ol: Similar structure but with the chlorine atom at the para position.
1-(2-Chlorobenzyl)cyclopropan-1-ol: Similar structure but with the chlorine atom at the ortho position.
1-(3-Bromobenzyl)cyclopropan-1-ol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(3-Chlorobenzyl)cyclopropan-1-ol is unique due to the position of the chlorine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H11ClO |
|---|---|
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
1-[(3-chlorophenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-2-8(6-9)7-10(12)4-5-10/h1-3,6,12H,4-5,7H2 |
Clave InChI |
HISBKVLYFFMCGC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)
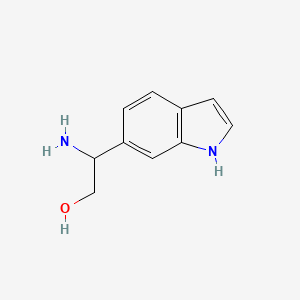


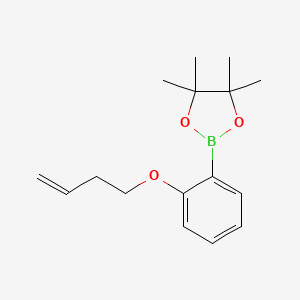
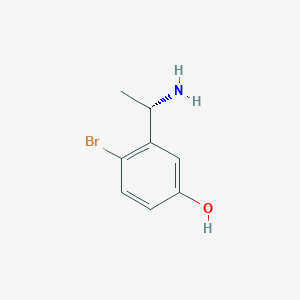

![6-(2,4-Dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13618038.png)


